Phenyl 3,5-bis(chlorocarbonyl)benzoate
Description
Phenyl 3,5-bis(chlorocarbonyl)benzoate is a highly reactive aromatic ester characterized by two chlorocarbonyl (-COCl) groups at the 3 and 5 positions of the benzoate ring. These groups confer significant electrophilic reactivity, making the compound a versatile intermediate in organic synthesis, particularly for acylations and polymer crosslinking. The compound’s reactivity is attributed to the electron-withdrawing chlorine atoms, which enhance the electrophilicity of the carbonyl carbons, enabling nucleophilic substitutions or condensations.
Properties
CAS No. |
847449-90-5 |
|---|---|
Molecular Formula |
C15H8Cl2O4 |
Molecular Weight |
323.1 g/mol |
IUPAC Name |
phenyl 3,5-dicarbonochloridoylbenzoate |
InChI |
InChI=1S/C15H8Cl2O4/c16-13(18)9-6-10(14(17)19)8-11(7-9)15(20)21-12-4-2-1-3-5-12/h1-8H |
InChI Key |
DFIVCOTYQRVJMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC(=CC(=C2)C(=O)Cl)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl 3,5-bis(chlorocarbonyl)benzoate can be synthesized through the reaction of 3,5-dichlorobenzoic acid with phenol in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using automated reactors. The process includes the continuous addition of reactants and the use of efficient purification techniques such as distillation and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Phenyl 3,5-bis(chlorocarbonyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorocarbonyl groups can be substituted with other nucleophiles such as amines or alcohols to form amides or esters.
Reduction Reactions: The compound can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Hydrolysis: In the presence of water and a base, the chlorocarbonyl groups can be hydrolyzed to form carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents such as amines or alcohols, typically under basic conditions.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Hydrolysis: Aqueous sodium hydroxide or other bases.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Alcohols: Formed from reduction reactions.
Carboxylic Acids: Formed from hydrolysis reactions.
Scientific Research Applications
Phenyl 3,5-bis(chlorocarbonyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in the modification of biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Phenyl 3,5-bis(chlorocarbonyl)benzoate involves the reactivity of its chlorocarbonyl groups. These groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of structurally related benzoate esters highlights key differences in reactivity, applications, and physicochemical properties.
Structural and Functional Group Variations
Physicochemical Properties
- Solubility : Chlorocarbonyl groups in the target compound increase polarity, enhancing solubility in polar aprotic solvents (e.g., THF, DCM). In contrast, benzyl benzoate and phenyl benzoate are more lipophilic .
- Thermal Stability: Perfluorinated derivatives () exhibit superior thermal stability (decomposition >300°C) compared to non-fluorinated analogs .
- Melting Points : Alkyl chain-rich derivatives (e.g., 12G1-AG-Cl) have lower melting points (e.g., 116°C for 12G1-AG-Dibromo precursor) due to reduced crystallinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
